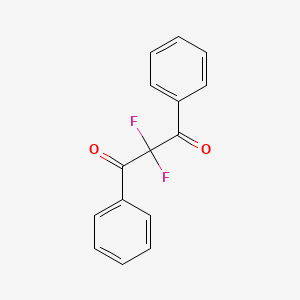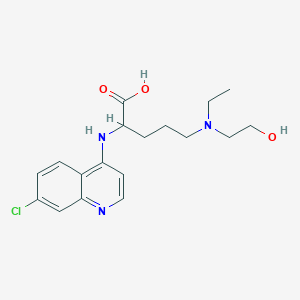
Hydroxychloroquine Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychloroquine Acid is a derivative of chloroquine, belonging to the class of 4-aminoquinolines. It is widely known for its use as an antimalarial medication and has been employed in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxychloroquine Acid can be synthesized through several methods. One common approach involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst . The reaction typically requires controlled conditions, such as maintaining a specific temperature and pH level.
Industrial Production Methods: In industrial settings, the production of this compound involves a series of steps to ensure high purity. The process includes the selective removal of impurities using specific reactants and solvents, followed by hydrolysis and crystallization . The final product is obtained through careful isolation and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxychloroquine Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Hydroxychloroquine Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes.
Medicine: this compound is extensively studied for its potential therapeutic effects in treating diseases such as malaria, autoimmune disorders, and viral infections
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
Hydroxychloroquine Acid is often compared with other 4-aminoquinoline derivatives, such as chloroquine and quinacrine . While these compounds share similar structures and mechanisms of action, this compound is known for its lower toxicity and better safety profile . This makes it a preferred choice in clinical settings for treating autoimmune diseases and malaria.
Comparaison Avec Des Composés Similaires
- Chloroquine
- Quinacrine
- Amodiaquine
- Primaquine
Hydroxychloroquine Acid stands out due to its unique combination of efficacy and safety, making it a valuable compound in both research and clinical applications.
Propriétés
Formule moléculaire |
C18H24ClN3O3 |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
2-[(7-chloroquinolin-4-yl)amino]-5-[ethyl(2-hydroxyethyl)amino]pentanoic acid |
InChI |
InChI=1S/C18H24ClN3O3/c1-2-22(10-11-23)9-3-4-16(18(24)25)21-15-7-8-20-17-12-13(19)5-6-14(15)17/h5-8,12,16,23H,2-4,9-11H2,1H3,(H,20,21)(H,24,25) |
Clé InChI |
NGIQEFDBCXQPBR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C(=O)O)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



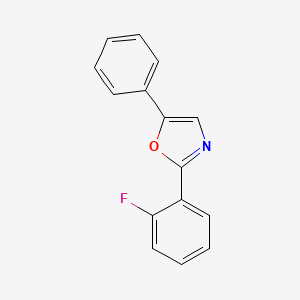
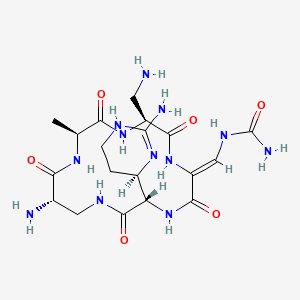
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)
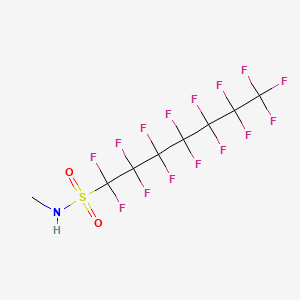
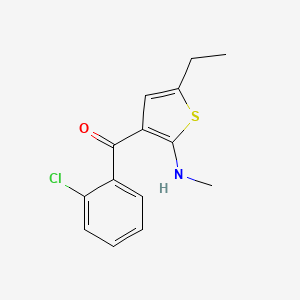
![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)
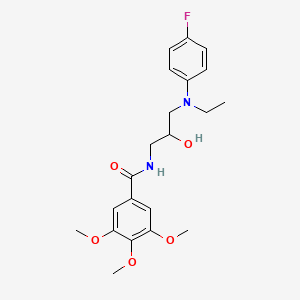
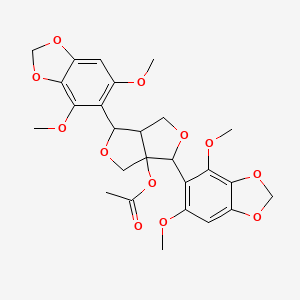

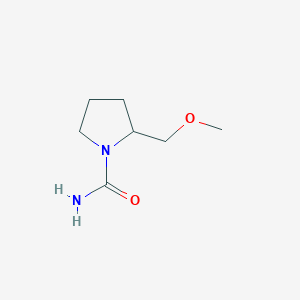
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

